6-Chloro-2-Ethylpyrimidin-4-Amine
Overview
Description
6-Chloro-2-Ethylpyrimidin-4-Amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, an ethyl group at position 2, and an amino group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine typically involves the chlorination of 2-ethylpyrimidine followed by amination. One common method is the reaction of 2-ethylpyrimidine with chlorine gas in the presence of a suitable catalyst to introduce the chlorine atom at position 6. The resulting 6-chloro-2-ethylpyrimidine is then treated with ammonia or an amine under basic conditions to introduce the amino group at position 4 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-Ethylpyrimidin-4-Amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The ethyl group at position 2 can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Condensation Reactions: The amino group at position 4 can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium alkoxide, or thiols in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution: Formation of 6-hydroxy-2-ethylpyrimidin-4-amine, 6-alkoxy-2-ethylpyrimidin-4-amine, or 6-thio-2-ethylpyrimidin-4-amine.
Oxidation: Formation of 2-carboxy-6-chloropyrimidin-4-amine.
Reduction: Formation of 2-alkyl-6-chloropyrimidin-4-amine.
Condensation: Formation of Schiff bases or imines.
Scientific Research Applications
6-Chloro-2-Ethylpyrimidin-4-Amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6-Chloro-2-Ethylpyrimidin-4-Amine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with two chlorine atoms.
2-Ethyl-4,6-diaminopyrimidine: Similar structure but with two amino groups.
6-Chloro-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
6-Chloro-2-Ethylpyrimidin-4-Amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chlorine atom, an ethyl group, and an amino group in the pyrimidine ring allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
6-chloro-2-ethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVPHMKJQIBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671920 | |
Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98134-36-2 | |
Record name | 6-Chloro-2-ethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98134-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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